alpha-Methyl-5-hydroxytryptophan
Overview
Description
Alpha-Methyl-5-hydroxytryptamine, also known as alpha-Methylserotonin, is a derivative of the amino acid tryptophan . It is a potent agonist of the 5-HT2A/2C receptors . It has a molecular weight of 306.32 and a molecular formula of CHNOC H O .
Synthesis Analysis
Alpha-Methyl-5-hydroxytryptophan is synthesized from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin .Molecular Structure Analysis
The molecular structure of alpha-Methyl-5-hydroxytryptophan is complex and rich in electrons, making it an important intermediary in long-range electron hopping pathways .Chemical Reactions Analysis
The chemical reactions involving alpha-Methyl-5-hydroxytryptophan are primarily centered around its conversion from tryptophan. The oxidation of 5-HTP occurs at the hydroxy group, which enables manipulation of its indoxyl pKa and the spectral features of its radical state .Physical And Chemical Properties Analysis
Alpha-Methyl-5-hydroxytryptophan is a solid substance that is soluble in water to 25 mM .Scientific Research Applications
1. Neurotransmitter Synthesis Research Alpha-Methyl-5-hydroxytryptophan (alpha-MTrp) is an analog of tryptophan, the precursor of serotonin (5-HT), a critical neurotransmitter. Studies have utilized alpha-MTrp as a tracer to investigate brain serotonin synthesis rates. This research is significant for understanding the serotonergic system in the brain, particularly in neuropsychiatric disorders. Alpha-MTrp's ability to be trapped in brain tissue makes it valuable for autoradiographic measurements and positron emission tomography in both animals and humans (Diksic & Young, 2001).
2. Protein-Protein Interactions and Folding 5-Hydroxytryptophan, a derivative of alpha-Methyl-5-hydroxytryptophan, is instrumental in studying protein structure, interactions, and conformational changes. Its incorporation into recombinant proteins expressed in E. coli aids in investigating biological systems involving supermolecular aggregates of proteins (Corrêa & Farah, 2005).
3. Microbial Synthesis and Biotechnology Alpha-Methyl-5-hydroxytryptophan has been crucial in developing microbial production methods. Engineering bacteria like Escherichia coli to produce 5-hydroxytryptophan (5-HTP) from tryptophan has opened avenues for large-scale production of 5-HTP, which has applications in treating several disorders. This microbial synthesis is a significant advancement over traditional extraction methods (Lin et al., 2014).
4. Neurodevelopmental Disorders Alpha-Methyl-5-hydroxytryptophan has been used in research studying neurodevelopmental syndromes. Research involving patients with disorders like hypotonic-ataxic syndrome has revealed that treatment with 5-hydroxytryptophan and carbidopa can lead to clinical improvement and normalization of serotonin metabolites in the body (Ramaekers et al., 2001).
5. Fluorescence Studies in Proteins The fluorescence properties of 5-hydroxytryptophan, a related compound, have been explored to study protein structure and dynamics. It serves as a probe to understand the molecular environment in various proteins, enhancing insights into protein functions and interactions (Robinson et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(13,11(16)17)5-7-6-14-10-3-2-8(15)4-9(7)10/h2-4,6,14-15H,5,13H2,1H3,(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKTYDMWUGLPA-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970468 | |
Record name | 5-Hydroxy-alpha-methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-5-hydroxytryptophan | |
CAS RN |
551-53-1 | |
Record name | 5-Hydroxy-alpha-methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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